molecular formula C29H30O13 B1665944 Amarogentin CAS No. 21018-84-8

Amarogentin

Cat. No. B1665944
CAS RN: 21018-84-8
M. Wt: 586.5 g/mol
InChI Key: DBOVHQOUSDWAPQ-WTONXPSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amarogentin is a secoiridoid glycoside known for its intense bitterness. It is a major constituent of gentian root, which has been used traditionally as a herbal remedy for digestive disorders. The compound’s bitter taste makes it a valuable scientific reference for measuring bitterness in various contexts .

Scientific Research Applications

Amarogentin’s diverse applications include:

    Medicine: It exhibits antileishmanial activity by inhibiting topoisomerase I.

    Biology: Researchers explore its effects on cellular processes.

    Chemistry: Its unique structure inspires synthetic studies.

    Industry: Bitter principles find use in food and beverage formulations.

Mechanism of Action

Amarogentin’s effects involve molecular targets and pathways. Further research is needed to elucidate its precise mechanisms, but it likely influences cellular signaling pathways.

Safety and Hazards

Amarogentin should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Future Directions

Amarogentin exhibits nerve growth factor (NGF)-mimicking and NGF-enhancing activities in PC12 cells and in primary cortical neuron cells . This suggests potential future development as an antidiabetic drug .

Biochemical Analysis

Biochemical Properties

Amarogentin plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. It has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound activates the bitter taste receptor TAS2R50 in humans . This interaction is essential for its role in taste perception and potential therapeutic applications.

Cellular Effects

This compound exhibits a range of effects on different cell types and cellular processes. In liver cells, it has been shown to delay the formation of liver fibrosis by decreasing levels of alanine aminotransferase, aspartate aminotransferase, malondialdehyde, and hydroxyproline . This compound also increases the levels of albumin, cyclic guanosine monophosphate, glutathione peroxidase, and superoxide dismutase, indicating its antioxidative properties . In neuronal cells, this compound improves survival rates under oxidative stress and enhances the activities of catalase, superoxide dismutase, and glutathione peroxidase .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits topoisomerase I, which prevents DNA replication and transcription, leading to its anti-tumor effects . This compound also activates the bitter taste receptor TAS2R50, which is involved in taste perception . Additionally, it has been shown to downregulate α-smooth muscle actin and transforming growth factor-β1 levels, which are crucial for its hepatoprotective effects . The compound also reduces the levels of phosphorylated extracellular regulated protein kinases, c-Jun N-terminal kinase, and p38, indicating its role in suppressing the mitogen-activated protein kinase signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods when administered to mice . It delays the formation of liver fibrosis and exhibits long-term antioxidative properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, this compound dose-dependently attenuates hyperglycemia and improves glucose homeostasis . It also decreases insulin resistance and increases insulin sensitivity in type 2 diabetic rats

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized through a polyketide-type pathway, involving three units of acetyl-CoA and one unit of 3-hydroxybenzoyl-CoA . This pathway is crucial for the formation of its biphenylcarboxylic acid moiety . This compound also interacts with enzymes such as topoisomerase I and proteins involved in the mitogen-activated protein kinase signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In neuronal cells, this compound enhances the activities of catalase, superoxide dismutase, and glutathione peroxidase, indicating its distribution to cellular compartments involved in antioxidative stress . Detailed studies on the specific transporters and binding proteins involved in its distribution are needed.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. In neuronal cells, it localizes to compartments involved in antioxidative stress, such as mitochondria and the cytoplasm This localization is essential for its role in enhancing the activities of antioxidative enzymes and protecting cells from oxidative damage

Preparation Methods

a. Synthetic Routes

The biosynthesis of amarogentin involves a polyketide-type pathway. Specifically, it is formed from three units of acetyl-CoA and one unit of 3-hydroxybenzoyl-CoA. Notably, the biphenylcarboxylic acid moiety is synthesized from an early shikimate pathway intermediate, distinct from cinnamic or benzoic acid pathways .

b. Industrial Production

While natural sources provide this compound, industrial production methods are less common due to its extreme bitterness. extraction from gentian roots remains a viable approach.

Chemical Reactions Analysis

Amarogentin undergoes various reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: this compound can participate in substitution reactions. Common reagents include oxidizing agents, reducing agents, and catalysts.

Comparison with Similar Compounds

While amarogentin stands out for its extreme bitterness, other secoiridoid glycosides (e.g., gentiopicrin) share similar properties. this compound’s distinct structure sets it apart.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOVHQOUSDWAPQ-WTONXPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029787
Record name Amarogentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21018-84-8
Record name Amarogentin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21018-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amarogentin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amarogentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMAROGENTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amarogentin
Reactant of Route 2
Amarogentin
Reactant of Route 3
Amarogentin
Reactant of Route 4
Amarogentin
Reactant of Route 5
Amarogentin
Reactant of Route 6
Amarogentin

Q & A

Q1: How does amarogentin exert its anti-cancer effects?

A1: Research suggests that this compound exhibits anti-cancer effects through multiple mechanisms, including:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis, a programmed cell death pathway, in various cancer cell lines, including gastric cancer cells [, , ] and liver cancer cells [, ].
  • Cell Cycle Arrest: Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells. This effect has been observed in gastric cancer cells [].
  • Inhibition of Angiogenesis: this compound has demonstrated the ability to suppress angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This effect was observed in liver cancer cells after insufficient radiofrequency ablation [].
  • Modulation of Signaling Pathways: this compound has been reported to modulate key signaling pathways involved in cancer cell growth and survival, including:
    • PI3K/Akt/mTOR Pathway: this compound treatment led to the downregulation of mTOR, p-PI3K, PI3K, p-Akt, and Akt proteins in gastric cancer cells [].
    • Notch Signaling Pathway: this compound repressed stemness in lung cancer cells by diminishing the expression of DLL4, NICD, and Hes1 proteins [].
    • p53 Pathway: this compound upregulated p53 expression in liver cancer cells, potentially contributing to its pro-apoptotic effects [].

Q2: What are the downstream effects of this compound on osteoblast differentiation?

A2: this compound has been shown to promote osteoblast differentiation, which is essential for bone formation, through the modulation of the Nrf-2/MAPK/ERK signaling pathway. This effect was observed in a rat model of estrogen-deficiency-induced osteoporosis [].

Q3: How does this compound exhibit anti-inflammatory activity?

A3: Research suggests that this compound can alleviate osteoarthritis by:

  • Regulating Chondrocyte Proliferation and Autophagy: this compound reversed the interleukin-1β-induced attenuation of chondrocyte proliferation and promoted autophagy [].
  • Activating the AMPK/SIRT1 Pathway: this compound treatment restored the expression of p-AMPK/AMPK and SIRT1 proteins, which are involved in regulating cellular energy homeostasis and inflammation [].

Q4: What is the role of this compound in platelet activation?

A4: this compound has been found to inhibit platelet activation induced by collagen, potentially through the inhibition of the PLCγ2-PKC cascade and MAPK pathway [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C29H36O13, and its molecular weight is 592.59 g/mol.

Q6: How does the presence of other compounds in traditional herbal decoctions affect this compound content?

A6: Studies on the compatibility of this compound in traditional herbal decoctions, such as Taohe Chengqi Decoction, suggest that the presence of certain compounds, particularly Rheum palmatum L. and Nitrum, can significantly impact the stability and content of this compound []. This highlights the importance of considering compatibility issues when formulating this compound-containing herbal preparations.

Q7: Does this compound exhibit any catalytic activity?

A7: While this compound is not known to possess direct catalytic properties, its interaction with specific enzymes, such as topoisomerase I in Leishmania donovani, highlights its potential as an enzyme inhibitor [].

Q8: Have computational methods been used to study the interactions of this compound with its targets?

A8: Yes, molecular docking studies have been employed to investigate the binding interactions of this compound with potential target proteins. For instance, molecular docking analysis was used to assess the binding efficiencies of various iridoids, including this compound, to the active site of the human CYP3A4 enzyme [].

Q9: Is there any information available on the SAR of this compound and its derivatives?

A9: While detailed SAR studies on this compound are limited in the provided literature, the development of a monoclonal antibody (MAb 1E9) with high specificity for this compound suggests that subtle structural modifications can significantly impact its binding affinity and recognition []. This highlights the potential for future SAR studies to optimize the pharmacological properties of this compound derivatives.

Q10: What are the challenges associated with the formulation of this compound for therapeutic use?

A10: this compound, like many naturally occurring compounds, presents formulation challenges due to factors such as:

    Q11: What is known about the pharmacokinetic profile of this compound?

    A11: Pharmacokinetic studies in rabbits have shown that this compound is characterized by rapid clearance from the systemic circulation and a wide volume of distribution [].

    Q12: What in vitro models have been used to study the effects of this compound?

    A12: Various in vitro models have been employed to investigate the biological activities of this compound, including:

    • Cancer Cell Lines: Human gastric cancer cell lines (e.g., SNU-16) [, ] and liver cancer cell lines (e.g., HepG2, Huh7) [, ]
    • Osteoblast Cells: Rat bone tissues [] and MG63 human osteoblasts []
    • Chondrocytes: Interleukin-1β-treated chondrocytes []
    • Human Mast Cells: LAD-2 cells []
    • Keratinocytes: HaCaT keratinocytes [, ]
    • Yeast: K6001 yeast []
    • PC12 Cells: Rat pheochromocytoma cells []

    Q13: What animal models have been used to evaluate the efficacy of this compound?

    A13: Several animal models have been utilized to assess the in vivo effects of this compound, including:

    • Rodent Models of Osteoporosis: Bilaterally ovariectomized rats were used to induce estrogen-deficiency-induced osteoporosis [].
    • Mouse Models of Liver Fibrosis: Carbon tetrachloride (CCl4)-induced liver fibrosis in mice []
    • Mouse Models of Liver Carcinogenesis: Carbon tetrachloride (CCl4)/N-nitrosodiethylamine (NDEA)-induced liver carcinogenesis in mice [, ]
    • Xenograft Mice Models: Nude mice xenograft models have been used to evaluate the in vivo antitumor effects of this compound [, ].
    • Hamster Model of Leishmaniasis: Hamsters infected with Leishmania donovani []

    Q14: What analytical techniques have been employed to quantify this compound?

    A14: Several analytical methods have been used to determine the content of this compound in various samples, including:

    • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, has been widely employed to quantify this compound in plant extracts and formulations [, , , , , , ].
    • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been used to determine the content of this compound and other secoiridoids in Swertia species [, , ].
    • Ultra-Fast Liquid Chromatography (UFLC): UFLC, a faster and more efficient variant of HPLC, has been utilized to estimate this compound content in Swertia chirayita samples [].
    • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific indirect competitive ELISA (icELISA) has been developed using a monoclonal antibody (MAb 1E9) against this compound []. This immunoassay provides a rapid and efficient alternative to chromatographic methods for the quantification of this compound.

    Q15: Does this compound interact with drug-metabolizing enzymes?

    A16: Yes, research suggests that this compound can induce the expression of CYP3A4, a key drug-metabolizing enzyme, in HepG2 cells []. This finding highlights the potential for this compound to influence the metabolism of co-administered drugs.

    Q16: Are there any other plant species that can serve as alternative sources of this compound?

    A16: Yes, besides Swertia chirayita, which is a primary source of this compound, several other Swertia species have been identified as potential alternative sources, including:

    • Swertia alternifolia []
    • Swertia ciliata []
    • Swertia bimaculata []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.